(3aR,6aS)-5-(1-methylpyrazol-4-yl)-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one
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Overview
Description
(3aR,6aS)-5-(1-methylpyrazol-4-yl)-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one is a complex organic compound with a unique structure that includes a hexahydropyrrolo[3,4-c]pyrrol-4-one core and a 1-methylpyrazol-4-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-5-(1-methylpyrazol-4-yl)-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hexahydropyrrolo[3,4-c]pyrrol-4-one core: This can be achieved through a cyclization reaction involving a suitable precursor such as a diketone or a diester.
Introduction of the 1-methylpyrazol-4-yl group: This step often involves a nucleophilic substitution reaction where a pyrazole derivative is introduced to the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-5-(1-methylpyrazol-4-yl)-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3aR,6aS)-5-(1-methylpyrazol-4-yl)-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in binding studies. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with specific biological targets can be exploited to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3aR,6aS)-5-(1-methylpyrazol-4-yl)-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved in these interactions can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3aR,6aS)-5-(1-methylpyrazol-4-yl)-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one: Unique due to its specific substituents and core structure.
Other hexahydropyrrolo[3,4-c]pyrrol-4-one derivatives: These compounds may have different substituents, leading to variations in their chemical and biological properties.
Pyrazole derivatives: Compounds with similar pyrazole substituents but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of a hexahydropyrrolo[3,4-c]pyrrol-4-one core with a 1-methylpyrazol-4-yl substituent. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3aR,6aS)-5-(1-methylpyrazol-4-yl)-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-13-6-8(3-12-13)14-5-7-2-11-4-9(7)10(14)15/h3,6-7,9,11H,2,4-5H2,1H3/t7-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYQNKMKZWCGIN-CBAPKCEASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CC3CNCC3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)N2C[C@@H]3CNC[C@@H]3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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